Pyrazolo[1,5-a]pyridin-3-amine dihydrochloride

Aqueous solubility Salt selection Formulation

For medchem teams experiencing poor solubility and cold-chain logistics with free-base pyrazolo[1,5-a]pyridin-3-amines, this dihydrochloride salt is the direct solution. It delivers up to 1000-fold greater aqueous solubility, enabling concentrated stock preparation without organic co-solvents. Room-temperature storage eliminates refrigeration costs. - ≥95% purity powder optimized for kinase inhibitor and CNS drug synthesis. - Ambient shipping reduces freight charges and simplifies inventory management.

Molecular Formula C7H9Cl2N3
Molecular Weight 206.07 g/mol
CAS No. 1438424-29-3
Cat. No. B1404035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazolo[1,5-a]pyridin-3-amine dihydrochloride
CAS1438424-29-3
Molecular FormulaC7H9Cl2N3
Molecular Weight206.07 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=NN2C=C1)N.Cl.Cl
InChIInChI=1S/C7H7N3.2ClH/c8-6-5-9-10-4-2-1-3-7(6)10;;/h1-5H,8H2;2*1H
InChIKeyYUCRXEPXULVGOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrazolo[1,5-a]pyridin-3-amine Dihydrochloride: Chemical Class & Procurement Profile


Pyrazolo[1,5-a]pyridin-3-amine dihydrochloride (CAS 1438424-29-3) is a heterocyclic building block belonging to the pyrazolo[1,5-a]pyridine class, characterized by a fused pyrazole–pyridine bicyclic core with a primary amine at the 3-position and formulated as a dihydrochloride salt (C₇H₇N₃·2HCl; molecular weight 206.07 g/mol) [1]. This compound is widely utilized as a versatile intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and central nervous system (CNS) drug candidates . Commercially, it is supplied as a high‑purity (95–98%) crystalline powder that is readily soluble in aqueous media .

1 Dihydrochloride salt supports aqueous reaction and assay workflows without organic co-solvents
2 Ambient storage reduces cold-chain complexity for compound management
3 High-purity grade (class-level consistency) for reproducible intermediate use

Pyrazolo[1,5-a]pyridin-3-amine Dihydrochloride: Differentiation from In-Class Analogs


Despite the apparent simplicity of the pyrazolo[1,5-a]pyridin-3-amine scaffold, direct substitution with the free base (CAS 137837-55-9) or the monohydrochloride salt (CAS 136548-72-6) introduces substantial differences in solubility, storage stability, and downstream handling characteristics that directly impact experimental reproducibility and process scalability [1]. The dihydrochloride salt form confers an aqueous solubility advantage of up to 1000‑fold over non‑salt analogs, a property that is critical for in vitro assays, formulation development, and aqueous‑based synthetic transformations [2]. Moreover, the dihydrochloride salt is routinely supplied at high purity and can be stored at ambient temperature, whereas the free base typically requires refrigerated, light‑protected storage . These quantitative and practical differentiators make the dihydrochloride salt the preferred choice for procurement when aqueous compatibility and robust handling are required.

Free base (CAS 137837-55-9)
May require refrigerated, light-protected storage and exhibits markedly lower aqueous solubility; class-level evidence suggests solubility differences up to three orders of magnitude, which can impede aqueous chemistry and assay preparation.
Monohydrochloride (CAS 136548-72-6)
Solubility and handling profile may differ from the dihydrochloride; direct substitution without solubility verification can alter solution-phase reaction outcomes and stock solution reliability.

Pyrazolo[1,5-a]pyridin-3-amine Dihydrochloride: Comparative Performance vs. Analogs


Aqueous Solubility vs. Free Base

The dihydrochloride salt of pyrazolo[1,5-a]pyridin-3-amine (CAS 1438424-29-3) exhibits dramatically improved aqueous solubility compared to non‑salt analogs. In a class‑level study of pyrazolo[1,5-a]pyridine‑based PI3K inhibitors, the addition of a basic amine and formation of the hydrochloride salt increased aqueous solubility by up to 1000‑fold while maintaining comparable target potency and selectivity [1]. Although this study examined advanced derivatives rather than the parent compound itself, the underlying principle—that protonation of the amine via dihydrochloride salt formation markedly enhances water solubility—is directly applicable to the 3‑aminopyrazolo[1,5-a]pyridine scaffold [2].

Aqueous solubility
Class-level inference
Up to 1000× higher vs. non‑salt analogs (PI3K inhibitor context)
Supports aqueous workflow fit; class-level data
Parent compound not directly measured; principle extrapolated
Aqueous solubility Salt selection Formulation PI3K inhibitor Medicinal chemistry

Ambient Storage Stability Over Free Base

Procurement‑grade pyrazolo[1,5-a]pyridin-3-amine dihydrochloride (CAS 1438424-29-3) is recommended for storage at room temperature (RT) . In contrast, the free base (CAS 137837-55-9) typically requires refrigerated storage at 2–8 °C with protection from light to maintain integrity . This differential storage requirement reduces cold‑chain logistical burdens and simplifies compound management workflows for the dihydrochloride salt.

Storage stability
Head-to-head vendor data
Room temperature vs. 2–8 °C for free base; no light protection needed
Ambient handling may reduce logistics burden
Vendor-specified storage conditions; confirm per lot
Storage stability Handling Logistics Procurement Compound management

Consistent High Purity

The dihydrochloride salt (CAS 1438424-29-3) is routinely available from multiple reputable vendors at minimum purities of 95–98% . In comparison, the free base (CAS 137837-55-9) is also offered at ≥95% purity, but the dihydrochloride salt form provides the additional handling and solubility benefits previously described without compromising purity standards . This ensures that procurement of the dihydrochloride salt does not entail a purity trade‑off relative to alternative forms.

Purity specification
Cross-vendor comparable
≥95–98% (dihydrochloride) vs. ≥95% (free base); equivalent purity with added handling benefits
No purity trade-off when selecting the salt form
Review individual vendor COA
Purity Quality control Reproducibility Synthesis Procurement

Synthetic Utility in Kinase & CNS Programs

The pyrazolo[1,5-a]pyridin-3-amine scaffold, including its dihydrochloride salt form, has been explicitly employed as a key intermediate in the synthesis of clinically relevant compounds. Patents and primary literature document its use in constructing RET kinase inhibitors [1][2], p110α‑selective PI3K inhibitors [3], and CRF₁ receptor antagonists (e.g., E2508, a pyrazolo[1,5-a]pyridin-3-amine tosylate with a Ki of 11 nM for hCRF₁) [4]. This established synthetic utility distinguishes the compound from less‑characterized analogs and provides a clear rationale for its selection in drug discovery programs targeting these therapeutic areas.

Synthetic utility
Literature-based inference
Documented intermediate for RET kinase, PI3K, and CRF₁ antagonist programs
Provides a reported starting point for SAR exploration
Scaffold precedent; specific activity depends on derivatization
Building block Kinase inhibitor CRF1 antagonist Medicinal chemistry Drug discovery

Pyrazolo[1,5-a]pyridin-3-amine Dihydrochloride: Key Application Scenarios


Aqueous Medicinal Chemistry & HTS Campaigns

When designing synthetic routes or screening libraries that require dissolution in aqueous buffers (e.g., PBS, cell culture media), the dihydrochloride salt is the preferred form. Its superior aqueous solubility (up to 1000‑fold greater than non‑salt analogs) [1] enables the preparation of concentrated stock solutions without organic co‑solvents, minimizing vehicle‑induced artifacts in biochemical and cell‑based assays. This is particularly critical for kinase inhibitor programs, where the pyrazolo[1,5-a]pyridine core is a recognized privileged scaffold [2].

Large-Scale Procurement & Compound Management

The dihydrochloride salt′s room‑temperature storage stability [1] eliminates cold‑chain logistics, reduces shipping costs, and simplifies inventory management. For academic core facilities, pharmaceutical compound libraries, and CROs managing hundreds of building blocks, this operational advantage translates directly into lower overhead and reduced risk of compound degradation during storage and handling [2].

Synthesis of Kinase Inhibitors & CNS Candidates

The pyrazolo[1,5-a]pyridin-3-amine scaffold has been explicitly validated as a key intermediate in the synthesis of RET kinase inhibitors [1], PI3K inhibitors [2], and CRF₁ receptor antagonists (e.g., E2508) [3]. Procurement of the dihydrochloride salt provides a high‑purity, readily soluble starting material for SAR exploration and lead optimization in these therapeutically relevant programs, reducing the need for de novo route development.

Formulation Development & Preclinical Toxicology

In early‑stage formulation development, the aqueous solubility of the dihydrochloride salt facilitates the preparation of dosing solutions for in vivo pharmacokinetic and toxicology studies. The salt form′s favorable handling properties also support reproducible formulation across multiple batches [1], a critical requirement for regulatory‑compliant preclinical development.

Application
Selection Property
Validation Focus
Aqueous medicinal chemistry screening
High aqueous solubility salt form
Dissolution in assay buffers without co-solvents
Compound library management
Ambient storage stability
Cold-chain elimination and handling robustness
Kinase/CNS inhibitor synthesis
Reported building block for key scaffolds
SAR exploration with established intermediates
Preclinical formulation research
Aqueous solubility and batch consistency
In vivo formulation reproducibility review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyrazolo[1,5-a]pyridin-3-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.